molecular formula C22H26O6 B105660 Di-p-methylbenzylidenesorbitol CAS No. 81541-12-0

Di-p-methylbenzylidenesorbitol

Cat. No.: B105660
CAS No.: 81541-12-0
M. Wt: 386.4 g/mol
InChI Key: LQAFKEDMOAMGAK-UHFFFAOYSA-N
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Description

Di-p-methylbenzylidenesorbitol is a chemical compound with the molecular formula C22H26O6. It is a derivative of sorbitol, a sugar alcohol, and is known for its unique structural properties. This compound is widely used as a nucleating agent in the polymer industry to enhance the crystallization process of polymers, thereby improving their mechanical and optical properties .

Scientific Research Applications

Di-p-methylbenzylidenesorbitol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Di-p-methylbenzylidenesorbitol, also known as 1,3:2,4-Di-p-methylbenyliedene sorbitol (DMDBS), primarily targets polymer matrices . It is widely used as a nucleating agent in crystalline polymers to increase the nucleation rates and change the optical properties for industrial use .

Mode of Action

DMDBS interacts with its targets through a process of self-assembly . This self-assembly behavior is further tuned by altering different heat treatments . When prepared with a rapid heating rate, smaller amounts of melted polymer matrices are excluded due to the shorter time for aggregation of DMDBS, leading to larger complex structures . Conversely, when prepared with a slow heating rate, DMDBS has more time to aggregate, and therefore, larger amounts of melted polymer matrices are excluded .

Biochemical Pathways

The biochemical pathways of DMDBS primarily involve the formation of nanofibrils in hydrophobic polymer matrices . The self-assembly behaviors of DMDBS lead to the formation of these nanofibrils during heating . The size and structure of these nanofibrils can be controlled by altering the heating rate .

Result of Action

The action of DMDBS results in the formation of nanofibrils within polymer matrices . These nanofibrils can vary in size and structure depending on the heating rate used during preparation .

Action Environment

The action of DMDBS is influenced by environmental factors such as the heating rate and the nature of the polymer matrix . A rapid heating rate leads to the formation of larger complex structures, while a slow heating rate allows for more aggregation of DMDBS, resulting in smaller complex structures . The nature of the polymer matrix also plays a role, with hydrophobic matrices facilitating the formation of nanofibrils .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The self-assembly behaviors of MDBS were further tuned by altering the different heat treatments . When the samples were prepared with a rapid heating rate (shorter annealing time), smaller amounts of melted PVDF were excluded due to the shorter time for aggregation of MDBS, leading to larger complex structures of MDBS and PVDF . Therefore, longer and thicker nanofibrils (around 100 nm) were observed using scanning electron microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-methylbenzylidenesorbitol is synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Di-p-methylbenzylidenesorbitol primarily undergoes nucleophilic substitution reactions due to the presence of the benzylidene groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the benzylidene groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the benzylidene groups to their corresponding alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzylidene derivatives, while oxidation can yield benzylidene carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

    1,32,4-Di(3,4-dimethylbenzylidene)sorbitol: Another sorbitol derivative with similar nucleating properties.

    1,32,4-Dibenzylidene sorbitol: A widely used nucleating agent with a slightly different structure.

    1,2,3-Trideoxy-4,65,7-bis-O-[(4-propylphenyl)methylene]-nonitol: A sorbitol derivative with unique gelation properties.

Uniqueness

Di-p-methylbenzylidenesorbitol is unique due to its specific structural arrangement, which provides optimal nucleating properties. Its ability to form stable gels and enhance the crystallization of polymers makes it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860672
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-12-0, 93379-37-4, 54686-97-4
Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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